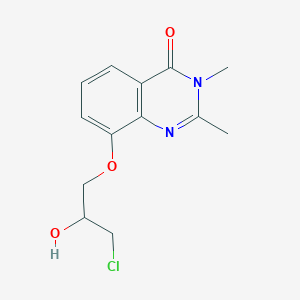![molecular formula C22H32Cl2N2O5 B034374 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid CAS No. 111106-24-2](/img/structure/B34374.png)
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid, also known as DAPT, is a chemical compound that has been widely used in scientific research. DAPT is a γ-secretase inhibitor that has been shown to inhibit the Notch signaling pathway. The Notch signaling pathway plays an important role in cell differentiation, proliferation, and apoptosis. Inhibition of this pathway can affect the development and function of various tissues and organs in the body.
作用機序
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid inhibits the activity of γ-secretase, which is an enzyme that cleaves the transmembrane domain of Notch receptors. This prevents the release of the intracellular domain of Notch, which is necessary for the activation of downstream signaling pathways.
生化学的および生理学的効果
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid has been shown to affect various cellular processes, including cell differentiation, proliferation, and apoptosis. It has also been shown to affect the development and function of various tissues and organs in the body, including the nervous system, cardiovascular system, and immune system.
実験室実験の利点と制限
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid has several advantages for lab experiments, including its high potency and selectivity for γ-secretase inhibition. However, it also has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
将来の方向性
There are several future directions for research on 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid and the Notch signaling pathway. These include:
1. Development of more potent and selective γ-secretase inhibitors for therapeutic applications.
2. Investigation of the role of the Notch signaling pathway in the development and progression of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
3. Identification of the downstream targets of the Notch signaling pathway and their role in cellular processes.
4. Development of new methods for delivery of γ-secretase inhibitors to target tissues and organs.
5. Investigation of the potential side effects of γ-secretase inhibition and the development of strategies to mitigate these effects.
In conclusion, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid is a chemical compound that has been widely used in scientific research to study the Notch signaling pathway and its role in various cellular processes. It has potential therapeutic applications in cancer, Alzheimer's disease, and cardiovascular disease. Further research is needed to fully understand the mechanism of action of 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid and the Notch signaling pathway, as well as to develop more potent and selective γ-secretase inhibitors for therapeutic use.
合成法
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid can be synthesized by reacting 3,4-dichlorobenzoyl chloride with 5-amino-1-pentanol and then reacting the resulting compound with 3-methoxypropylamine and 4-methylpentylamine. The final product is obtained by reacting the intermediate compound with 5-oxopentanoic acid.
科学的研究の応用
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid has been widely used in scientific research to study the Notch signaling pathway and its role in various cellular processes. It has been shown to have potential therapeutic applications in cancer, Alzheimer's disease, and cardiovascular disease.
特性
CAS番号 |
111106-24-2 |
|---|---|
製品名 |
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid |
分子式 |
C22H32Cl2N2O5 |
分子量 |
475.4 g/mol |
IUPAC名 |
4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H32Cl2N2O5/c1-15(2)6-4-11-26(12-5-13-31-3)22(30)19(9-10-20(27)28)25-21(29)16-7-8-17(23)18(24)14-16/h7-8,14-15,19H,4-6,9-13H2,1-3H3,(H,25,29)(H,27,28) |
InChIキー |
JLMNAIASRDQCNZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
正規SMILES |
CC(C)CCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
同義語 |
4-[(3,4-dichlorobenzoyl)amino]-4-(3-methoxypropyl-(4-methylpentyl)carb amoyl)butanoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



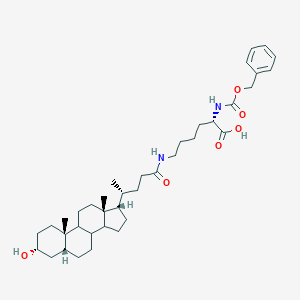
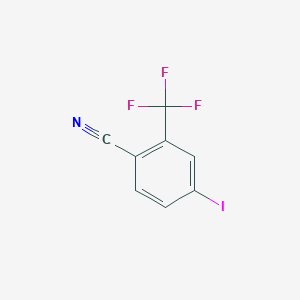
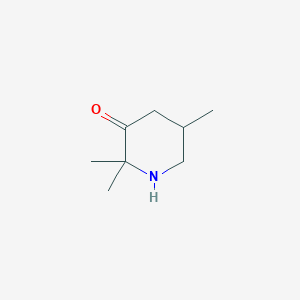
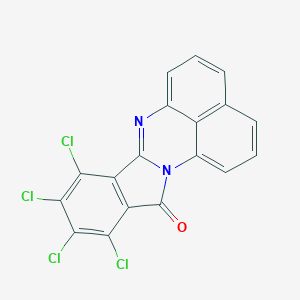
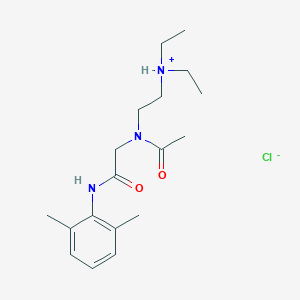
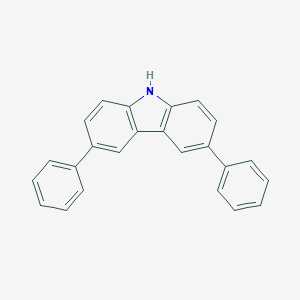
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)
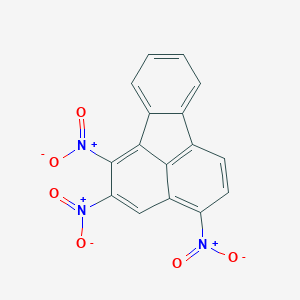
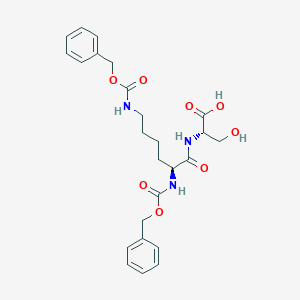
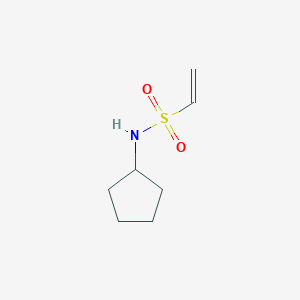
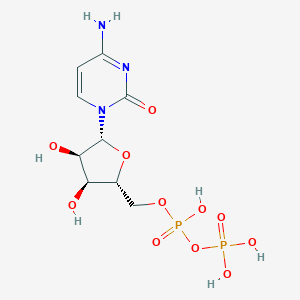
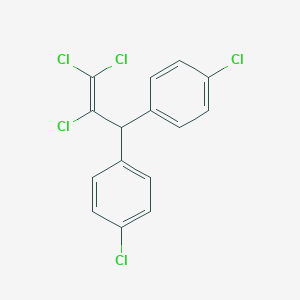
![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)
